Phenylserine, 3,4-dibenzyloxy-
Overview
Description
Phenylserine, 3,4-dibenzyloxy- is a chemical compound with the molecular formula C23H23NO5 It is a derivative of phenylserine, where the hydroxyl groups on the benzene ring are replaced by benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylserine, 3,4-dibenzyloxy- typically involves the protection of the hydroxyl groups on phenylserine with benzyl groups. This can be achieved through the reaction of phenylserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Phenylserine, 3,4-dibenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Immobilized enzymes, such as threonine aldolase, can be used to catalyze the reaction, enhancing the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions: Phenylserine, 3,4-dibenzyloxy- undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding phenylserine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylserine.
Substitution: Various substituted phenylserine derivatives depending on the nucleophile used.
Scientific Research Applications
Phenylserine, 3,4-dibenzyloxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Phenylserine, 3,4-dibenzyloxy- involves its interaction with specific molecular targets and pathways. The benzyloxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting its biological activity. The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes .
Comparison with Similar Compounds
Phenylserine, 3,4-dibenzyloxy- can be compared with other similar compounds such as:
Phenylserine: The parent compound without benzyloxy groups.
3,4-Dibenzyloxyphenylalanine: A similar compound with an additional amino group.
3,4-Dibenzyloxytyrosine: A compound with a hydroxyl group on the benzene ring.
Uniqueness: Phenylserine, 3,4-dibenzyloxy- is unique due to the presence of benzyloxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRNTMXOXBIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990752 | |
Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70561-66-9, 70543-77-0 | |
Record name | NSC90323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC17153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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